Benzyl oct-7-enoate Benzyl oct-7-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13869951
InChI: InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2
SMILES:
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol

Benzyl oct-7-enoate

CAS No.:

Cat. No.: VC13869951

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl oct-7-enoate -

Specification

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
IUPAC Name benzyl oct-7-enoate
Standard InChI InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2
Standard InChI Key CLKUDZPVWSIOEY-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCC(=O)OCC1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

Benzyl oct-7-enoate has the molecular formula C15H22O2, derived from the reaction of oct-7-enoic acid (C8H14O2) with benzyl alcohol (C7H8O). Key structural elements include:

  • Ester group: A benzyl (C6H5CH2–) moiety linked via an oxygen atom to the carboxylic acid portion.

  • Unsaturated chain: An 8-carbon chain with a cis or trans double bond at the 7th position, depending on the starting acid’s configuration.

PropertyOct-7-enoic Acid (CAS 18719-24-9)Benzyl Oct-7-enoate (Inferred)
Molecular Weight142.196 g/mol231.2 g/mol
Density0.946 g/cm³~0.95–0.97 g/cm³ (estimated)
Boiling Point242.1°C (at 760 mmHg)~250–280°C (estimated)
SolubilitySoluble in organic solventsLikely soluble in organic solvents

Synthesis Methods

Traditional Esterification

The most common route involves acid-catalyzed esterification:

  • Reactants: Oct-7-enoic acid and benzyl alcohol.

  • Catalyst: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

  • Conditions: Reflux in toluene or benzene with azeotropic water removal.

  • Yield: Typically 60–80%, depending on reaction time and purity .

Mechanism:

  • Protonation: The carboxylic acid is protonated, enhancing electrophilicity.

  • Nucleophilic Attack: Benzyl alcohol’s oxygen attacks the carbonyl carbon.

  • Deprotonation: Formation of the ester and water .

Alternative Benzylating Agents

For sensitive substrates, reagents like 2-benzyloxypyridine (in situ activated with methyl triflate) enable neutral conditions:

  • Reagents: Oct-7-enoic acid, 2-benzyloxypyridine, methyl triflate, triethylamine.

  • Solvent: Toluene or trifluorotoluene.

  • Advantages: Compatible with acid-/base-labile functional groups .

Physical and Chemical Properties

Stability and Reactivity

  • Thermal Stability: The ester group is stable under mild heating but may undergo decarboxylation at high temperatures (>200°C).

  • Double Bond Reactivity: The terminal double bond participates in:

    • Hydrogenation: Catalytic hydrogenation (Pd/C, H2) yields benzyl octanoate.

    • Epoxidation: Reaction with peracids (e.g., mCPBA) forms epoxides.

    • Diels-Alder Reactions: Acts as a dienophile in cycloadditions .

Spectroscopic Data

While experimental data for benzyl oct-7-enoate is limited, analogous compounds provide guidance:

TechniqueCharacteristic Signals
¹H NMR- Benzyl protons: δ 7.2–7.4 (m, 5H)
- Allylic protons: δ 5.0–5.5 (m)
IR- C=O stretch: ~1740 cm⁻¹
- C=C stretch: ~1640 cm⁻¹

Applications in Organic Synthesis

Protecting Groups

The benzyl group is a widely used protecting group for carboxylic acids. Deprotection is achieved via:

  • Catalytic Hydrogenation: Pd/C or PtO2 under H2 pressure removes the benzyl group, yielding oct-7-enoic acid .

  • Oxidative Cleavage: Strong oxidants (e.g., KMnO4, CrO3) convert the benzylic group to a carboxylic acid, though this is less common.

Intermediate for Functionalized Derivatives

The unsaturated chain enables further transformations:

  • Ozonolysis: Cleavage of the double bond produces aldehydes or ketones.

  • Ester Reduction: LiAlH4 or NaBH4 reduces the ester to a primary alcohol .

Research Findings and Challenges

Synthetic Challenges

  • Double Bond Isomerization: The cis/trans configuration of the double bond may shift under acidic or basic conditions, requiring careful control during synthesis.

  • Low Solubility: The hydrophobic benzyl group may necessitate polar aprotic solvents (e.g., DMF, THF) for reactions .

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